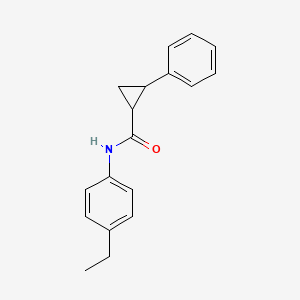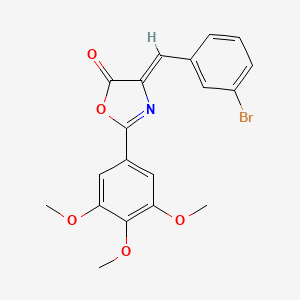
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide, also known as CT-3, is a synthetic cannabinoid with potential therapeutic applications. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have potential therapeutic applications in a variety of medical conditions, including pain, inflammation, and neurological disorders. It has been found to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. It has also been shown to have neuroprotective effects in animal models of stroke and traumatic brain injury.
Mécanisme D'action
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide acts on the endocannabinoid system, which is involved in a variety of physiological processes, including pain, inflammation, and mood regulation. It binds to the CB1 and CB2 cannabinoid receptors, which are found throughout the body, including in the brain, immune system, and peripheral tissues. By binding to these receptors, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide can modulate the activity of other neurotransmitters and signaling pathways, leading to its therapeutic effects.
Biochemical and Physiological Effects:
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been shown to have a variety of biochemical and physiological effects in animal models and in vitro studies. It has been found to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, and to increase the production of anti-inflammatory cytokines, such as IL-10. It has also been shown to reduce oxidative stress and to increase the expression of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide has been found to modulate the activity of ion channels and neurotransmitter receptors, leading to its analgesic and neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it is a synthetic compound, which allows for precise control over its chemical structure and purity. This makes it an ideal tool for studying the endocannabinoid system and for developing new therapeutic agents. However, one limitation of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is that it has not been extensively studied in humans, and its safety and efficacy in clinical settings are not well-established.
Orientations Futures
There are many potential future directions for N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide research. One area of interest is in the development of new therapeutic agents based on N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide's chemical structure and mechanism of action. Another area of interest is in studying the effects of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide in different disease models and in different animal species. Additionally, there is a need for further research on the safety and efficacy of N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide in humans, including clinical trials and pharmacokinetic studies. Overall, N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is a promising compound with potential therapeutic applications, and further research is needed to fully understand its biochemical and physiological effects.
Méthodes De Synthèse
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide is synthesized by reacting 4-ethylphenylmagnesium bromide with 2-phenylcyclopropanecarboxylic acid chloride. The resulting product is then purified through recrystallization. This synthesis method has been well-established and is widely used in research laboratories.
Propriétés
IUPAC Name |
N-(4-ethylphenyl)-2-phenylcyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO/c1-2-13-8-10-15(11-9-13)19-18(20)17-12-16(17)14-6-4-3-5-7-14/h3-11,16-17H,2,12H2,1H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AIKJBRBXEPBNTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-ethylphenyl)-2-phenylcyclopropanecarboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{3-[(4-chlorobenzyl)amino]butyl}phenol](/img/structure/B4958518.png)
![N-(5-tert-butyl-3-isoxazolyl)-1-[(4-methylphenyl)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4958523.png)

![N-[3-(aminosulfonyl)phenyl]-2-iodobenzamide](/img/structure/B4958538.png)

![[1-({1-[(2,3-dimethyl-1H-indol-7-yl)methyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]methanol trifluoroacetate (salt)](/img/structure/B4958542.png)
![2-chloro-6-ethoxy-4-{[3-(2-methylphenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}phenyl methanesulfonate](/img/structure/B4958545.png)
![5-{4-[3-(3,4-dimethyl-1H-pyrazol-5-yl)propanoyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B4958558.png)
![N-{2-[(3-chloro-2-methylphenyl)amino]-2-oxoethyl}-3-fluorobenzamide](/img/structure/B4958564.png)
![1-[(3,4-dimethoxyphenyl)acetyl]-3-(3-pyridinyl)-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4958574.png)
![ethyl [(5-methoxy-1H-benzimidazol-2-yl)thio]acetate hydrochloride](/img/structure/B4958578.png)
![N-[(1,2-dihydro-5-acenaphthylenylamino)carbonothioyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B4958586.png)
![5-[2-(allyloxy)-5-chlorobenzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4958598.png)
![N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]-3,4-dimethylbenzamide](/img/structure/B4958599.png)